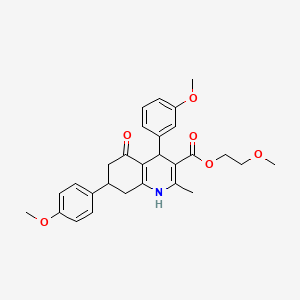

2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a complex substitution pattern. Its structure includes:

- A hexahydroquinoline core with a ketone group at position 3.

- Methoxy substituents at the 3-position of one phenyl ring (C4) and the 4-position of another phenyl ring (C7).

- A 2-methyl group at position 2 and a 2-methoxyethyl ester at position 2.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for calcium channel modulation, antibacterial, and antioxidant activities .

Properties

IUPAC Name |

2-methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17-25(28(31)35-13-12-32-2)26(19-6-5-7-22(14-19)34-4)27-23(29-17)15-20(16-24(27)30)18-8-10-21(33-3)11-9-18/h5-11,14,20,26,29H,12-13,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMMOAWZDQUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Esterification: The carboxylate group is introduced through an esterification reaction involving the quinoline derivative and methoxyethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

| Compound Name | Substituents (Position) | Ester Group | Biological Activity/Properties | References |

|---|---|---|---|---|

| Target Compound | 3-MeO-C6H4 (C4), 4-MeO-C6H4 (C7) | 2-Methoxyethyl | Not reported | [5, 7] |

| Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-MeO-C6H4 (C4) | Methyl | Crystallizes in monoclinic P21/c | [3, 20] |

| 2-Ethoxyethyl 4-[4-(Diethylamino)phenyl]-7-(4-MeO-C6H4)-2-Me-5-oxo-hexahydroquinoline-3-carboxylate | 4-(Et2N)-C6H4 (C4), 4-MeO-C6H4 (C7) | 2-Ethoxyethyl | Fluorescence properties (inferred) | [13, 21] |

| Ethyl 4-(4-Cl-C6H4)-2-Me-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | 4-Cl-C6H4 (C4) | Ethyl | Anticancer screening (inferred) | [16] |

| Pyridin-3-yl methyl 4-(4-MeO-C6H4)-2-Me-5-oxo-hexahydroquinoline-3-carboxylate (B8) | 4-MeO-C6H4 (C4) | Pyridin-3-yl methyl | P-glycoprotein inhibition (IC50: 2 µM) | [18] |

Impact of Substituents on Properties

Ester Group Influence

- 2-Methoxyethyl vs. Methyl : The 2-methoxyethyl ester in the target compound likely enhances solubility in polar solvents compared to the methyl ester in [3, 20]. This modification mimics strategies used in prodrug design to improve bioavailability .

- Pyridin-3-yl Methyl (B8) : Introduces aromaticity and hydrogen-bonding capacity, contributing to P-glycoprotein inhibition .

Aromatic Ring Substitutions

- Methoxy vs.

- 3-MeO vs. 4-MeO : The target compound’s 3-methoxyphenyl group at C4 creates steric hindrance, possibly affecting molecular conformation and packing compared to the 4-methoxyphenyl analog in [3] .

Crystallographic and Spectroscopic Comparisons

Crystal Packing

NMR Chemical Shifts

- In analogs with substituents in regions A (positions 39–44) and B (29–36), NMR chemical shifts vary significantly, indicating altered electronic environments . For example, hydroxyl or nitro groups (as in [18]) cause downfield shifts due to deshielding effects.

Biological Activity

2-Methoxyethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound A) is a synthetic compound belonging to the class of hexahydroquinolines. This compound has garnered attention for its potential biological activities, particularly in the context of antimalarial efficacy and other therapeutic applications.

The molecular formula of Compound A is with a molecular weight of 535.59 g/mol. Its structure features multiple methoxy groups and a hexahydroquinoline core, which are critical for its biological activity. The compound exhibits several physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 535.59 g/mol |

| logP | 3.648 |

| logD | -0.8323 |

| logSw | -3.9156 |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 89.052 Ų |

Antimalarial Activity

Research indicates that hexahydroquinoline derivatives, including Compound A, exhibit significant antimalarial properties. High-throughput screening has identified several compounds within this class that demonstrate potent activity against Plasmodium falciparum, the causative agent of malaria.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications at various positions on the quinoline core can enhance antimalarial efficacy. For instance, compounds with a 3,4-dimethoxyphenyl substituent at the 7-position have exhibited EC50 values less than 100 nM against different strains of P. falciparum, including drug-resistant strains .

- Mechanism of Action : The mechanism through which these compounds exert their antimalarial effects is believed to involve inhibition of critical metabolic pathways in the parasite lifecycle. Specifically, some derivatives have shown effectiveness in inhibiting gamete formation and oocyst development in Plasmodium .

Other Biological Activities

In addition to antimalarial properties, hexahydroquinolines have been investigated for various other biological activities:

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that can protect cells from oxidative stress.

- Anticancer Potential : Preliminary research indicates that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of hexahydroquinoline derivatives:

- Study on Antimalarial Efficacy : A study focused on a series of dihydropyridines highlighted that compounds similar to Compound A showed synergistic effects when used in combination with established antimalarial drugs like artemisinin and mefloquine .

- In Vivo Efficacy : In vivo testing of selected derivatives demonstrated significant reductions in parasitemia levels in infected animal models, indicating potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.